alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol
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Overview
Description
alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a pentyloxy group, and a naphthalenemethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol typically involves multiple steps, starting with the preparation of the naphthalenemethanol core. This is followed by the introduction of the cyclohexyl and pentyloxy groups through a series of reactions such as alkylation, etherification, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality of the final product. Techniques such as distillation, crystallization, and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the specific molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2alpha-Cyclohexyl-6alpha-propyltetrahydro-2H-pyran
- 2alpha-Cyclohexyl-6beta-allyl-3,6-dihydro-2H-pyran
- 6-Methoxypseudotropine phenylcyclohexylacetate, hydrochloride
Uniqueness
alpha-Cyclohexyl-6-(pentyloxy)-2-naphthalenemethanol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
158501-39-4 |
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Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
cyclohexyl-(6-pentoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C22H30O2/c1-2-3-7-14-24-21-13-12-18-15-20(11-10-19(18)16-21)22(23)17-8-5-4-6-9-17/h10-13,15-17,22-23H,2-9,14H2,1H3 |
InChI Key |
QYTIEWDAMWHASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C(C3CCCCC3)O |
Origin of Product |
United States |
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